6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl
Description
Structural Identification and Nomenclature
Systematic IUPAC Nomenclature and Synonyms
The compound’s IUPAC name reflects its bicyclic framework and substituents:
6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl .
Key Structural Features:
- Bicyclic Core : A hexahydrobipyridinyl system (two partially saturated pyridine rings fused at a single bond).
- Substituents :
- 6-Methyl : A methyl group at position 6 on the pyridine ring.
- 4-(3-Trifluoromethyl-benzyl) : A benzyl group substituted with a trifluoromethyl (-CF₃) group at the meta position, attached to position 4 of the bipyridinyl system.
Synonyms and Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1361115-21-0 | |
| MDL Number | MFCD21605773 | |
| Common Name | 6-Methyl-4-(3-trifluoromethylbenzyl)hexahydro-[2,3']bipyridinyl |
Spectroscopic and Crystallographic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct NMR data for this compound are not available in the provided sources, its structure can be inferred from analogous compounds and functional group shifts:
Mass Spectrometry (MS)
The molecular ion peak would correspond to C₁₉H₂₁F₃N₂ (m/z = 334.3786). Fragmentation patterns might include:
- Loss of the benzyl group (m/z = 334 – 91 = 243.3786).
- Cleavage of the CF₃ group (m/z = 334 – 69 = 265.3786).
Crystallographic Data
No crystallographic structures for this compound are reported in the provided sources. However, analogous bipyridinyl derivatives (e.g., 2,2'-bipyridine derivatives in ) exhibit planar aromatic rings and hydrogen bonding via nitrogen atoms. The hexahydrobipyridinyl core likely adopts a chair-like conformation, with the benzyl and methyl groups in equatorial positions to minimize steric strain.
Molecular Formula and Weight Determination
| Property | Value | Computation Method |
|---|---|---|
| Molecular Formula | C₁₉H₂₁F₃N₂ | Sum of atomic masses (). |
| Molecular Weight | 334.3786 g/mol | PubChem 2.1 (). |
Breakdown of Atomic Contributions :
- Carbon (C) : 19 × 12.011 = 228.209 g/mol
- Hydrogen (H) : 21 × 1.008 = 21.168 g/mol
- Fluorine (F) : 3 × 19.00 = 57.00 g/mol
- Nitrogen (N) : 2 × 14.007 = 28.014 g/mol
Total: 228.209 + 21.168 + 57.00 + 28.014 = 334.391 g/mol (rounded to 334.3786).
Properties
IUPAC Name |
2-methyl-6-piperidin-3-yl-4-[[3-(trifluoromethyl)phenyl]methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2/c1-13-8-15(11-18(24-13)16-5-3-7-23-12-16)9-14-4-2-6-17(10-14)19(20,21)22/h2,4,6,8,10-11,16,23H,3,5,7,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFNQLGQOFKWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCCNC2)CC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 390.36 g/mol. The compound features a bipyridine core, which is known for its diverse biological activities.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Receptor Binding : Many bipyridine derivatives exhibit affinity for neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes related to neurotransmitter metabolism, impacting signaling pathways.
Antidepressant Effects
A study conducted on similar bipyridine compounds demonstrated significant antidepressant-like effects in rodent models. These effects were attributed to the modulation of serotonin and norepinephrine levels in the brain. The mechanism appears to involve the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of these neurotransmitters.
Anticancer Properties
Preliminary investigations into the anticancer potential of bipyridine derivatives have shown promise. The compound has been observed to induce apoptosis in various cancer cell lines, possibly through the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies and Research Findings
- Study on Neurotransmitter Modulation :
- Anticancer Activity Assessment :
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl has been explored for its potential therapeutic applications due to its ability to interact with biological targets.
- Antidepressant Activity : Studies have indicated that compounds with similar structures exhibit monoamine reuptake inhibition, suggesting potential use as antidepressants. The trifluoromethyl group may enhance binding affinity to serotonin and norepinephrine transporters .
- Anticancer Properties : Preliminary research shows that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. Further investigation into its mechanism of action is warranted .
Neuropharmacology
Research indicates that derivatives of hexahydro-bipyridines can affect neurotransmitter systems.
- Cognitive Enhancers : The compound's structural features suggest it could enhance cognitive function through modulation of cholinergic pathways. This makes it a candidate for further studies in neurodegenerative diseases like Alzheimer's .
Material Science
The unique chemical properties of this compound allow for its use in developing advanced materials.
- Polymer Additives : Its stability and reactivity can be harnessed in creating specialty polymers with enhanced thermal and mechanical properties. The trifluoromethyl group contributes to increased hydrophobicity, making it suitable for water-resistant coatings .
Agricultural Chemistry
The compound's bioactivity extends to agricultural applications.
- Pesticide Development : Research indicates potential uses as a pesticide or herbicide due to its ability to disrupt metabolic pathways in pests. Its fluorinated structure may enhance efficacy and reduce environmental degradation .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
The trifluoromethyl group in all three compounds enhances lipophilicity (logP), promoting membrane permeability.
Data Table: Key Comparisons
Research Findings and Implications
- Oncology Applications : FMPPP’s mTOR inhibition implies that trifluoromethylbenzyl derivatives, including the target compound, warrant evaluation in autophagy-related cancer models.
- Synthetic Challenges : The absence of reported synthetic data for the target compound highlights a gap; methods from (e.g., Suzuki coupling) could be adapted for its production.
Q & A
Q. How can isotopic labeling (e.g., <sup>19</sup>F NMR) be utilized to study metabolic stability?
- Methodological Answer : Synthesize <sup>19</sup>F-labeled analogs via halogen exchange reactions. Track metabolic degradation in hepatocyte incubations using <sup>19</sup>F NMR or LC-MS, quantifying half-life (t1/2) and identifying major metabolites .
Q. What crystallographic methods resolve disorder in the hexahydro-bipyridinyl ring system?
- Methodological Answer : Collect high-resolution data (λ = 0.7 Å, synchrotron source) and refine using SHELXL with restraints for bond lengths/angles. Apply TWINABS for twinned crystals, common in flexible bicyclic systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
